2-Chlorobenzoxazole
CAS No.: 615-18-9
Cat. No.: VC21184841
Molecular Formula: C7H4ClNO
Molecular Weight: 153.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 615-18-9 |
---|---|
Molecular Formula | C7H4ClNO |
Molecular Weight | 153.56 g/mol |
IUPAC Name | 2-chloro-1,3-benzoxazole |
Standard InChI | InChI=1S/C7H4ClNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H |
Standard InChI Key | BBVQDWDBTWSGHQ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(O2)Cl |
Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)Cl |
Boiling Point | 201.5 °C |
Melting Point | 7.0 °C |
Introduction
Parameter | Value |
---|---|
IUPAC Name | 2-chloro-1,3-benzoxazole |
CAS Number | 615-18-9 |
Molecular Formula | C7H4ClNO |
Molecular Weight | 153.56 g/mol |
InChI | InChI=1S/C7H4ClNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H |
InChI Key | BBVQDWDBTWSGHQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)Cl |
This compound is registered in multiple chemical databases including PubChem, EPA DSSTox, European Chemicals Agency (ECHA), and FDA Global Substance Registration System, indicating its significance in various research and regulatory contexts.
Physical and Chemical Properties
2-Chlorobenzoxazole possesses distinctive physical and chemical properties that contribute to its utility in various applications. Understanding these properties is crucial for predicting its behavior in chemical reactions and biological systems.
Physical Properties
Property | Value |
---|---|
Physical State | Not specified in sources |
Density | 1.345 g/cm³ |
Molar Volume | 114.2 mL/mol |
Refractive Index | 1.567 |
These physical parameters provide important information for handling and utilizing the compound in laboratory and industrial settings .
Structural Characteristics
The molecule consists of a benzoxazole core structure with a chlorine atom at the 2-position. The benzoxazole system comprises a benzene ring fused with an oxazole ring, creating a bicyclic heterocyclic structure. The chlorine substituent at the 2-position significantly influences the compound's reactivity, making it particularly susceptible to nucleophilic substitution reactions.
Synthesis Methods
Multiple synthetic routes have been established for producing 2-chlorobenzoxazole, each with its own advantages and applications in different contexts.
Industrial Production Methods
In industrial settings, 2-chlorobenzoxazole is commonly produced by reacting 2-aminophenol with chlorinating agents under carefully controlled conditions to ensure optimal yield and purity.
Chemical Reactivity
2-Chlorobenzoxazole exhibits diverse chemical reactivity, particularly in reactions involving the C-Cl bond at the 2-position.
Oxidation Reactions
The compound can undergo oxidation to form various derivatives. Specific oxidizing agents and conditions can lead to the formation of benzoxazole-2-thiol derivatives among other products. Hydrogen peroxide and metal catalysts are commonly employed in these transformations.
Reduction Reactions
Reducing agents such as lithium aluminum hydride can be used to transform 2-chlorobenzoxazole into various functionalized benzoxazole compounds. These reactions modify the C-Cl bond, leading to different substitution patterns at the 2-position.
Applications in Scientific Research
2-Chlorobenzoxazole has found diverse applications in scientific research due to its versatile chemistry and unique properties.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly for creating complex molecules with pharmaceutical significance. For example, it has been utilized to synthesize 2-(2-naphthylamino)benzoxazole through reactions with 2-amino-1-naphthalenesulfonic acid, demonstrating its utility in building more complex molecular structures.
Fluorescent Probes and Dyes
The benzoxazole system provides excellent fluorescent properties, making 2-chlorobenzoxazole useful in developing fluorescent probes and dyes. These materials find applications in biological imaging, allowing researchers to visualize cellular processes with high sensitivity. The compound's derivatives have been shown to effectively stain live cells, providing valuable insights into cellular activities through fluorescence microscopy.
Photochemical Applications
In photochemical studies, 2-chlorobenzoxazole participates in various coupling reactions, particularly Minisci-type coupling reactions, which are crucial for synthesizing materials with specific optical properties. Additionally, research has explored its potential as a sensitizing dye in solar energy applications, where its light-absorbing properties contribute to enhancing the performance of photovoltaic cells.
Biological Activity
2-Chlorobenzoxazole and its derivatives demonstrate significant biological activities, making them subjects of interest in pharmaceutical research.
Anticancer Properties
Derivatives of 2-chlorobenzoxazole have shown promising anticancer activity, particularly against breast cancer cell lines. The table below summarizes some findings on the cytotoxicity of these derivatives:
Compound ID | Cell Line | IC₅₀ (μM) | Mechanism of Action | Comparison with Sorafenib (μM) |
---|---|---|---|---|
11 | MDA-MB-231 | 5.63 | PARP-2 inhibition | 7.47 |
12 | MDA-MB-231 | 6.14 | PARP-2 inhibition | 7.47 |
12 | MCF-7 | 3.79 | PARP-2 inhibition | 7.26 |
These results indicate that certain derivatives exhibit higher cytotoxicity against cancer cell lines compared to the standard drug Sorafenib, highlighting their potential in anticancer drug development.
Antifungal Activity
Benzoxazole derivatives, including those derived from 2-chlorobenzoxazole, demonstrate significant antifungal properties. Research has shown that certain 2-aminobenzoxazole derivatives are effective against phytopathogenic fungi:
Compound ID | Fungal Strain | EC₅₀ (μg/mL) | Comparison with Hymexazol (μg/mL) |
---|---|---|---|
3a | Botrytis cinerea | 1.48 | 25.12 |
3b | Botrytis cinerea | 6.91 | 25.12 |
3c | Botrytis cinerea | 5.00 | 25.12 |
These compounds show superior antifungal activity compared to hymexazol, a commercial antifungal agent, suggesting their potential in agricultural applications.
Mechanisms of Biological Activity
The biological activities of 2-chlorobenzoxazole derivatives involve multiple mechanisms:
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PARP-2 inhibition: Compounds like 12 and 27 inhibit PARP-2 enzyme activity, leading to cell cycle arrest and apoptosis in cancer cells.
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Antifungal mechanisms: The antifungal properties are attributed to disruption of fungal cell wall integrity or interference with fungal metabolism.
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Broad-spectrum activities: Derivatives exhibit antimicrobial, anti-inflammatory, and antiviral effects due to their ability to interact with various biological receptors.
Comparison with Similar Compounds
2-Chlorobenzoxazole shares structural similarities with other heterocyclic compounds but possesses unique characteristics that distinguish it from related molecules.
Related Benzoxazole Derivatives
Comparing 2-chlorobenzoxazole with related compounds provides insights into structure-activity relationships:
Compound | Key Differences | Distinctive Properties |
---|---|---|
2-Chlorobenzothiazole | Contains sulfur instead of oxygen | Different electronic properties and biological activity |
2-Chlorobenzimidazole | Contains NH group instead of oxygen | More basic character, different hydrogen bonding patterns |
2-Aminobenzoxazole | Contains NH₂ group instead of Cl | Acts as a nucleophile rather than an electrophile |
These structural differences result in distinct chemical reactivity and biological properties, making each compound suitable for specific applications.
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